3-Methyl-5-(trifluoromethyl)isoxazole
Overview
Description
3-Methyl-5-(trifluoromethyl)isoxazole is a substituted isoxazole . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
A general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 . Another method involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with hydroxylamine and the reaction of 3-chloro-1-phenyl-4,4,4-trifluorobut-2-en-1-one with sodium azide .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases . It’s important to note that the exact structure may vary depending on the specific substitutions on the isoxazole ring .Chemical Reactions Analysis
Isoxazole derivatives have been synthesized and tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations . The reactions involved in the synthesis of these derivatives are complex and involve multiple steps .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases . These properties include molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and others .Scientific Research Applications
Antiparasitic Applications : Highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives, synthesized via trifluoromethylation and halogenation of isoxazole triflones, show promise as a new class of antiparasiticides (Kawai et al., 2014).
Anti-Inflammatory Drug Development : 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a synthetic isoxazole derivative, has been studied for its potential as an anti-inflammatory drug, showing modulation of autoimmune and inflammatory gene expression in human Caco-2 cultured cells (Płoszaj et al., 2016).
Prodrug Development for Anti-Inflammatory Agents : Research on 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide demonstrates its potential as a new prodrug for anti-inflammatory agents, highlighting its metabolic stability and effectiveness (Patterson et al., 1992).
Antiviral Research : Modifications of the oxazoline ring of WIN 54954, an antipicornavirus compound, with trifluoromethyl substitution have shown enhanced metabolic stability, suggesting its potential in antiviral drug development (Diana et al., 1995).
Larvicidal Activity : A study on the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones revealed some compounds with significant larvicidal activity against Aedes aegypti (Sampaio et al., 2023).
Synthesis and Chemical Transformations : Several studies have focused on the synthesis and reactions of various isoxazole derivatives, including 3-methyl-5-(tributylstannyl)isoxazole, exploring their potential in creating new chemical entities with diverse applications (Kondo et al., 1989).
Mechanism of Action
Safety and Hazards
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery programme .
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKMEDLXICLGEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161144-75-8 | |
Record name | 3-methyl-5-(trifluoromethyl)-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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